Product packaging for 1,2-Bis(2-fluorophenyl)hydrazine(Cat. No.:CAS No. 454-21-7)

1,2-Bis(2-fluorophenyl)hydrazine

Cat. No.: B11742282
CAS No.: 454-21-7
M. Wt: 220.22 g/mol
InChI Key: XGWQCATYWCYFFM-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Hydrazines in Synthetic Chemistry and Bioactive Compound Research

Aryl hydrazines are a cornerstone of synthetic organic chemistry, serving as versatile precursors to a wide array of heterocyclic compounds. Their ability to participate in various cyclization and coupling reactions has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials. The nitrogen-nitrogen bond in the hydrazine (B178648) core provides a unique reactive handle for constructing complex molecular architectures.

Furthermore, many compounds derived from aryl hydrazines exhibit significant biological activity. For instance, hydrazone derivatives, which can be readily synthesized from hydrazines, are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory effects.

Importance of Fluorine Substitution in Organic Molecules for Modulated Reactivity and Interactions

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physical, chemical, and biological characteristics.

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the acidity or basicity of nearby functional groups, alter conformational preferences, and improve binding affinity to biological targets. These effects are critical in the design of new drugs and functional materials.

Rationale for Dedicated Research on 1,2-Bis(2-fluorophenyl)hydrazine

While extensive research on this compound is not yet available in public literature, a strong rationale for its investigation can be inferred from its structure. The presence of two fluorophenyl groups suggests that this molecule could serve as a valuable building block for the synthesis of novel fluorinated compounds with potentially enhanced biological activities or material properties.

The symmetrical nature of the molecule could be advantageous in the synthesis of polymers or other materials where regular, repeating units are desired. Moreover, the study of its coordination chemistry with various metal centers could lead to the development of new catalysts or functional materials. The ortho-position of the fluorine atoms on the phenyl rings is expected to exert significant electronic and steric effects on the hydrazine moiety, potentially leading to unique reactivity and conformational behavior compared to its non-fluorinated or differently substituted analogues.

Overview of Scholarly Contributions and Future Research Trajectories

Currently, scholarly contributions directly focusing on this compound are limited. Its existence is noted in chemical supplier databases, which provide basic information such as its CAS number, molecular formula, and molecular weight. Patents related to the synthesis of the precursor, 2-fluorophenylhydrazine (B1330851), indicate the industrial relevance of this class of compounds, primarily as intermediates in the production of agrochemicals. justia.comgoogle.com

Future research on this compound is likely to proceed along several key trajectories:

Development of Efficient Synthesis: A primary focus will be the development of a robust and high-yielding synthesis for this compound.

Exploration of Reactivity: A thorough investigation of its reactivity in various organic transformations will be crucial to establish its utility as a synthetic intermediate.

Biological Screening: Given the broad biological activities of related compounds, this compound and its derivatives will likely be screened for a range of pharmacological activities.

Computational Studies: Molecular modeling and computational chemistry will play a vital role in predicting the compound's properties, understanding its electronic structure, and guiding the design of new derivatives with desired characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F2N2 B11742282 1,2-Bis(2-fluorophenyl)hydrazine CAS No. 454-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

454-21-7

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

1,2-bis(2-fluorophenyl)hydrazine

InChI

InChI=1S/C12H10F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H

InChI Key

XGWQCATYWCYFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC2=CC=CC=C2F)F

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis 2 Fluorophenyl Hydrazine

Direct Synthesis Strategies

Direct synthesis strategies focus on the construction of the central nitrogen-nitrogen bond from two molecules of a 2-fluorophenyl precursor. These methods are often valued for their atom and step economy.

Reductive coupling involves the use of a reducing agent to facilitate the formation of the N-N bond, typically from starting materials where the nitrogen atom is in a higher oxidation state, such as in nitro or azo compounds.

The reduction of aromatic nitro compounds using zinc dust in a neutral or alkaline medium is a classic method for preparing symmetrically substituted hydrazines. While the direct reductive coupling of a precursor like 1,8-bis(2-fluorobenzoyl)-2,7-dimethoxynaphthalene to yield 1,2-bis(2-fluorophenyl)hydrazine is a highly specific and less commonly documented pathway, the underlying principle of zinc-mediated reduction is well-established for N-N bond formation. nih.gov In a more typical application of this method, a nitroaromatic compound, such as 1-fluoro-2-nitrobenzene, would be treated with zinc powder. The reaction proceeds through several intermediates, including nitroso and azoxy derivatives, which are subsequently reduced to the hydrazine (B178648). The efficiency of the reduction is often dependent on the reaction conditions, such as the solvent and the pH of the medium.

A modern and sustainable approach to forming N-N bonds is through electrochemical dehydrogenative coupling. researchgate.net This method avoids the need for chemical oxidants or reductants, instead utilizing an electric current to drive the reaction. nih.govfao.org In the context of synthesizing 1,2-diarylhydrazines, this technique typically involves the anodic oxidation of the corresponding anilines. rsc.org

For the synthesis of this compound, this would involve the electrolysis of 2-fluoroaniline. The proposed mechanism proceeds through the initial oxidation of the aniline (B41778) at the anode to form a radical cation. This is followed by deprotonation to generate a neutral aminyl radical. Two of these radicals then undergo homodimerization to form the desired N-N bond of the hydrazine product. rsc.org Research has demonstrated the feasibility of this approach for a variety of substituted anilines, including those with halogen substituents, achieving good yields under mild conditions. rsc.org These reactions are often carried out in an undivided electrochemical cell using platinum or carbon-based electrodes. rsc.org

SubstrateElectrode MaterialSolvent/ElectrolyteYield (%)Reference
AnilinePlatinumAcetonitrile / LiClO₄85 nih.gov
4-FluoroanilinePlatinumAcetonitrile / LiClO₄82 nih.gov
N-Aryl aminopyridinesPlatinumAcetonitrile / LiClO₄up to 99 rsc.org
AnilidesNot specifiedNot specified57 rsc.org

This classical two-step approach is one of the most common and reliable methods for preparing arylhydrazines from primary aromatic amines. thieme-connect.deorganic-chemistry.org

The synthesis begins with the diazotization of 2-fluoroaniline. google.com This reaction is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid, by the portion-wise addition of a solution of sodium nitrite. The process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The temperature must be strictly controlled, usually between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing. sci-hub.se

A widely used and effective method for the reduction step involves sodium bisulfite (NaHSO₃) or a related species like sodium pyrosulfite (Na₂S₂O₅). rsc.orggoogle.com This specific process is detailed in patent literature for the preparation of 2-fluorophenylhydrazine (B1330851). google.com

In this procedure, the cold diazonium salt solution is added to a solution of sodium bisulfite. This reaction forms an intermediate 2-fluorophenylhydrazine-α,β-disulfonate salt. The reaction conditions, particularly pH and temperature, are critical for achieving a high yield. A patent describes maintaining the temperature between 10-35 °C and the pH between 7-9 during the reduction. google.com The intermediate sulfonate is then hydrolyzed, typically by heating with a strong acid like hydrochloric acid. This saponification step cleaves the sulfonate groups to yield the 2-fluorophenylhydrazine hydrochloride, which can be isolated by cooling and filtration. google.com The free base can be obtained by neutralizing the hydrochloride salt with an alkali. prepchem.com

Starting MaterialKey ReagentsIntermediateProductYieldReference
2-Fluoroaniline1. NaNO₂/HCl 2. Na₂S₂O₅2-Fluorobenzenediazonium chloride2-FluorophenylhydrazineHigh Purity google.com
2-Fluoroaniline1. NaNO₂/HCl 2. Bisulfite lye2-Fluorophenylhydrazine-α,β-disulfonate2-Fluorophenylhydrazine hydrochloride89% google.com

Diazotization and Reduction Pathways

Related Synthetic Principles Applicable to Hydrazine Derivatives

The synthesis of hydrazine derivatives is a well-established field, with several key reactions providing the foundation for creating a wide array of substituted hydrazines. These principles can be adapted to the synthesis of complex molecules like this compound.

A cornerstone of hydrazine chemistry is the condensation reaction with carbonyl compounds (aldehydes and ketones) to yield hydrazones. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a water molecule to form the C=N double bond of the hydrazone. google.comorganic-chemistry.org This process is fundamental in both synthetic transformations and analytical chemistry.

The formation of hydrazones is a reversible reaction, often catalyzed by acid. rsc.org The mechanism involves the initial attack of the nucleophilic hydrazine on the carbonyl carbon, followed by proton transfer and subsequent dehydration. organic-chemistry.org While this reaction does not directly yield 1,2-disubstituted hydrazines, it is a critical reaction for the characterization and further functionalization of monosubstituted hydrazines, which can be precursors to more complex structures. For instance, a monosubstituted hydrazine can be reacted with a carbonyl compound to form a stable hydrazone, which can then undergo further reactions.

A notable application of hydrazone formation is in the Wolff-Kishner reduction, where a ketone or aldehyde is first converted to a hydrazone, which is then treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. nih.govmagritek.comrsc.org This two-step process highlights the importance of hydrazones as key intermediates in organic synthesis. google.com

Table 1: Key Aspects of Hydrazone Formation

FeatureDescription
Reactants Hydrazine (or substituted hydrazine) and a carbonyl compound (aldehyde or ketone).
Product Hydrazone, characterized by a C=N-N linkage.
Mechanism Nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration. organic-chemistry.org
Catalysis Typically acid-catalyzed to facilitate the dehydration step. rsc.org
Significance Forms the basis of important reactions like the Wolff-Kishner reduction and is used for the derivatization of carbonyl compounds. google.comnih.gov

The reaction of hydrazines with isothiocyanates provides a versatile route to thiosemicarbazides, which are valuable precursors for various heterocyclic compounds. This reaction is a nucleophilic addition where the nitrogen atom of the hydrazine attacks the electrophilic carbon of the isothiocyanate group.

For example, the reaction of p-fluorophenyl isothiocyanate with hydrazine would proceed via the nucleophilic attack of the hydrazine nitrogen on the central carbon of the isothiocyanate. This leads to the formation of a thiosemicarbazide (B42300) derivative. In a related synthesis, reaction of a phosphonated hydrazone with p-fluorophenyl-isothiocyanate yielded a thiosemicarbazone as the major product. rsc.org Similarly, the reaction of benzoyl isothiocyanate with various alkyl hydrazines has been shown to be a useful method for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. nih.gov

These reactions demonstrate the utility of isothiocyanates as building blocks for introducing specific functionalities to a hydrazine core. The presence of a fluorine atom on the phenyl ring, as in p-fluorophenyl isothiocyanate, can influence the reactivity and properties of the resulting products.

Modern synthetic methods have increasingly utilized boron-functionalized precursors for the formation of C-N and N-N bonds, offering mild and selective routes to complex molecules. The synthesis of functionalized hydrazines can be achieved through palladium-catalyzed diboration and silaboration of azobenzenes. researchgate.netrsc.org This method allows for the introduction of boryl groups, which can be further functionalized.

For instance, the palladium-catalyzed reaction of azobenzenes with diboron (B99234) reagents can produce 1,2-bis(boryl)hydrazines under mild conditions. researchgate.netrsc.org These borylated hydrazines are versatile intermediates that can be used in subsequent cross-coupling reactions.

Furthermore, boronic acids and their derivatives are key reagents in modern organic synthesis. rsc.org The synthesis of boronic-imine structured compounds has been reported through the reaction of aromatic amines with phenyl boronic acids bearing an aldehyde group. google.com While not a direct synthesis of this compound, these methods highlight the potential of using boron-containing reagents to construct the desired C-N linkages. For example, a copper-catalyzed addition of arylboronic esters to di-tert-butyl azodicarboxylate affords Boc-protected arylated hydrazine derivatives. bldpharm.com

Considerations in Synthetic Optimization

The successful synthesis of a target molecule like this compound relies heavily on the optimization of reaction conditions. Key factors include the control of the reaction environment, temperature, and the choice of solvent.

Many reactions in organic synthesis, particularly those involving organometallic reagents or sensitive intermediates, require an inert atmosphere to prevent unwanted side reactions with oxygen or moisture. The use of nitrogen or argon gas is standard practice to create such an environment. For instance, in the synthesis of functionalized hydrazines via palladium-catalyzed diboration, the reactions are typically carried out under a nitrogen atmosphere. researchgate.netrsc.org

Temperature control is also crucial for managing reaction rates and selectivity. Some reactions require elevated temperatures to overcome activation barriers, while others need to be cooled to prevent decomposition or the formation of byproducts. For example, the synthesis of hydrazine hydrate (B1144303) via the urea (B33335) process involves heating the reaction mixture to 104-105 °C. Conversely, the synthesis of certain hydrazine derivatives may require low temperatures to control the reactivity of the intermediates.

The choice of solvent can significantly impact the outcome of a reaction by influencing solubility, reaction rates, and even the reaction pathway. For the synthesis of hydrazine derivatives, a variety of solvents have been employed. Ethanol and methanol (B129727) are common choices for reactions involving hydrazine hydrate. In some cases, a mixture of solvents is necessary to achieve optimal results. For example, in the reduction of azobenzenes to N,N'-diarylhydrazines using sodium dithionite (B78146), a solvent mixture of water, methanol, and dichloromethane (B109758) was found to be essential for efficient conversion.

The optimization of the solvent system is a critical step in developing a robust and scalable synthetic process. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and allow for easy product isolation.

Chemical Reactivity and Mechanistic Pathways of 1,2 Bis 2 Fluorophenyl Hydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The core reactivity of 1,2-Bis(2-fluorophenyl)hydrazine is dictated by the N-N single bond and the presence of lone pairs of electrons on the nitrogen atoms. This structure allows for a range of transformations, including reduction, reactions with electrophiles, and participation in redox processes. The reactivity is analogous in many ways to its non-fluorinated counterpart, 1,2-diphenylhydrazine (B7769752), which serves as a well-studied model.

Reduction Transformations to Corresponding Amines or Derivatives

The nitrogen-nitrogen single bond in 1,2-diarylhydrazines can undergo reductive cleavage to yield the corresponding aniline (B41778) derivatives. In the case of this compound, this transformation breaks the N-N bond to produce two equivalents of 2-fluoroaniline. This type of reduction is a fundamental process for hydrazine compounds.

Commonly employed methods for the reduction of the N-N bond in related systems include catalytic hydrogenation, using catalysts such as palladium on carbon, or chemical reduction with agents like sodium dithionite (B78146). organic-chemistry.org The reaction proceeds by the addition of hydrogen across the N-N bond, leading to its scission. This transformation is synthetically useful for converting hydrazine derivatives back to their parent amines.

Coupling Reactions with Electrophilic Species

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic and capable of reacting with various electrophiles. libretexts.org However, the nucleophilicity is significantly modulated by the two attached aryl groups, especially with their electron-withdrawing fluorine substituents. Reactions with electrophiles such as alkyl halides could potentially lead to alkylation at one or both nitrogen atoms, though the reduced nucleophilicity may require forcing conditions.

In reactions with acids, the nitrogen atoms can be protonated to form the corresponding hydrazinium (B103819) salts. The basicity of the nitrogens is considerably lower than that of alkyl hydrazines due to the delocalization of the lone pairs into the aromatic rings and the inductive effect of the fluorine atoms. researchgate.net

Condensation Reactions with Carbonyl Compounds

A critical distinction in the reactivity of this compound is its inability to undergo standard condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This widely known reaction is characteristic of primary hydrazines (containing an -NH2 group), where the primary amine nitrogen attacks the carbonyl carbon, followed by dehydration to form a C=N double bond. researchgate.netresearchgate.netlibretexts.org

Since this compound is a 1,2-disubstituted hydrazine, it lacks the necessary -NH2 functionality. Both nitrogen atoms are secondary, and therefore, the typical mechanism for hydrazone formation is not viable. While reactions with highly reactive carbonyl electrophiles might occur under specific conditions, they would not result in a simple hydrazone product. This lack of reactivity towards standard condensation is a key feature differentiating it from its monosubstituted analogue, (2-fluorophenyl)hydrazine. uchile.cllookchem.com

Participation in Redox Chemistry as Electron Donor/Acceptor

Redox chemistry is a dominant aspect of the reactivity of 1,2-diarylhydrazines. This compound can act as an electron donor (a reducing agent) and be oxidized. The primary oxidation product is the corresponding azo compound, 2,2'-difluoroazobenzene, which involves the formation of a stable N=N double bond. This process is analogous to the well-documented oxidation of 1,2-diphenylhydrazine to azobenzene. cdc.govnih.gov This oxidation can be achieved with various oxidizing agents and can even occur in the presence of atmospheric oxygen, a reaction that can be catalyzed by metal ions. nih.govacs.org

Conversely, the resulting azo compound, 2,2'-difluoroazobenzene, can act as an electron acceptor and be reduced back to this compound. Reagents such as sodium dithionite are effective for converting various azobenzenes to their corresponding hydrazines. organic-chemistry.orgorganic-chemistry.org This reversible redox relationship is a central feature of the compound's chemical profile.

Table 1: Summary of Fundamental Reactivity Pathways

Reaction TypeReactantExpected ProductGeneral Conditions
ReductionThis compound2-FluoroanilineCatalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reductants
OxidationThis compound2,2'-DifluoroazobenzeneMild Oxidizing Agents (e.g., O₂, I₂, H₂O₂)
Reduction of Azo Derivative2,2'-DifluoroazobenzeneThis compoundReducing Agents (e.g., Na₂S₂O₄)
Condensation with Carbonyl (R₂C=O)This compound--- (No Reaction) ---Standard condensation conditions are ineffective due to the absence of a primary amine group.

Role of Fluorine Substituents in Modulating Reactivity

The presence of fluorine atoms at the ortho positions of both phenyl rings exerts a profound influence on the reactivity of the hydrazine moiety through strong electronic effects. nih.gov

The high electronegativity of fluorine results in a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring and, consequently, from the hydrazine nitrogens. nih.gov This has several key consequences:

Reduced Nucleophilicity and Basicity : The availability of the nitrogen lone pairs is decreased, making the molecule less basic and a weaker nucleophile compared to 1,2-diphenylhydrazine. ontosight.ai

Increased Acidity : The N-H protons become more acidic, as the resulting conjugate base (anion) is stabilized by the electron-withdrawing groups.

Modified Redox Potential : The electron-withdrawing nature of the fluorine atoms stabilizes the molecule but can also affect the stability of radical intermediates or transition states in redox reactions. The oxidation to the azo compound is expected to be influenced, potentially altering the reaction kinetics compared to the non-fluorinated analogue.

Table 2: Influence of Ortho-Fluorine Substituents on Reactivity

Chemical PropertyEffect of Fluorine SubstituentsUnderlying Reason
Nitrogen BasicityDecreasedStrong negative inductive effect (-I) of fluorine reduces electron density on the nitrogen atoms.
Nitrogen NucleophilicityDecreasedReduced availability of the nitrogen lone pair for attacking electrophiles. ontosight.ai
N-H AcidityIncreasedThe conjugate base is stabilized by the electron-withdrawing fluorine atoms.
Oxidation PotentialAlteredThe stability of the hydrazine and the resulting azo compound and any intermediates are modified by the electronic effects of fluorine.

Formation and Transformations of Related Hydrazone Derivatives

As established, this compound does not form hydrazones directly. However, hydrazone derivatives that are structurally related can be readily synthesized from its chemical precursor, (2-fluorophenyl)hydrazine . cymitquimica.comnih.gov These fluorinated hydrazones are an important class of compounds, often investigated for their synthetic utility and biological activities. nih.govrsc.orgresearchgate.netsemanticscholar.org

The synthesis typically involves the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with a wide variety of aldehydes and ketones. acs.org The resulting (2-fluorophenyl)hydrazones are versatile intermediates. The C=N bond and the remaining N-H group provide sites for further chemical transformations, such as:

Cyclization Reactions : They can be used as key building blocks for the synthesis of nitrogen-containing heterocycles, such as pyrazoles and indoles (in the Fischer indole (B1671886) synthesis).

Reduction : The C=N double bond can be reduced to form the corresponding 1-alkyl-2-(2-fluorophenyl)hydrazine.

Coupling Reactions : The hydrazone scaffold can participate in various transition-metal-catalyzed cross-coupling reactions to introduce additional functional groups. nih.gov

Table 3: Examples of Hydrazone Derivatives from (2-fluorophenyl)hydrazine

Carbonyl CompoundStructure of Resulting HydrazoneChemical Name
BenzaldehydeStructure of Benzaldehyde (2-fluorophenyl)hydrazoneBenzaldehyde (2-fluorophenyl)hydrazone
AcetoneStructure of Acetone (2-fluorophenyl)hydrazoneAcetone (2-fluorophenyl)hydrazone
CyclohexanoneStructure of Cyclohexanone (2-fluorophenyl)hydrazoneCyclohexanone (2-fluorophenyl)hydrazone
Note: Structures are illustrative representations.

Advanced Mechanistic Investigations of this compound

The chemical reactivity of 1,2-disubstituted arylhydrazines, including this compound, is characterized by complex mechanistic pathways that often involve radical intermediates. These pathways are central to their application in organic synthesis and are the subject of ongoing research. Advanced investigations have focused on understanding the formation of reactive species and their subsequent transformations.

Proposed Reaction Mechanisms (e.g., Radical Cation Formation, Homodimerization)

The oxidation of diarylhydrazine derivatives can lead to the formation of persistent hydrazyl free radicals. researchgate.net While specific studies detailing the radical cation formation and homodimerization of this compound are not extensively documented, the general mechanisms for related hydrazine compounds provide a likely framework.

Radical Cation Formation: The initial step in the oxidation of many arylhydrazines is the removal of an electron to form a radical cation. This species is a key intermediate that can undergo further reactions. For instance, the oxidation of 1,1-diphenylhydrazine (B1198277) derivatives with agents like lead dioxide (PbO₂) or potassium permanganate (B83412) (KMnO₄) has been shown to produce persistent hydrazyl free radicals. researchgate.net

Homodimerization: Following their formation, these radical species can undergo dimerization. Studies on certain 1,1-diphenylhydrazine derivatives have reported the formation of dimeric compounds, with their structures confirmed through mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.net This dimerization can sometimes be accompanied by the loss of other molecules, such as N₂O₄, depending on the specific reactants and conditions. researchgate.net The planarity of the molecule can be a stabilizing factor in these structures, as seen in related compounds like 1,2-bis(2-hydroxy-5-methylbenzylidene)hydrazine, which adopts an almost planar conformation. nih.gov

Catalytic Pathways and Applications (e.g., Organocatalysis)

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a growing field due to its low toxicity and high selectivity. mdpi.com Hydrazine derivatives have emerged as effective organocatalysts for various transformations.

Novel fluorous hydrazine-1,2-bis(carbothioate) compounds have been developed and shown to have good catalytic activity in reactions such as the synthesis of β-chloroethers and the acetalization of aldehydes. mdpi.comrsc.org A key advantage of these fluorous organocatalysts is their potential for recovery and recycling with good purity, aligning with the principles of green chemistry. mdpi.comrsc.org Although these examples highlight the potential of the hydrazine scaffold in catalysis, specific applications of this compound as an organocatalyst are not prominently featured in current literature.

Generation of Aryl Radicals

Aryl hydrazines are well-established precursors for the generation of highly reactive aryl radicals, which are valuable intermediates in a wide range of organic transformations. nih.govnih.gov The development of mild and efficient methods for generating these radicals has significantly advanced their application in synthesis. rsc.org

One effective, metal-free strategy involves the reaction of aryl hydrazines with catalytic amounts of molecular iodine in the open air. nih.govacs.org This method has been successfully used to generate aryl radicals which are then trapped by other molecules in the reaction mixture, such as 1,4-naphthoquinones, to form new carbon-carbon bonds. nih.govacs.org The process is efficient for a variety of substituted aryl hydrazines. acs.org

Control experiments suggest a putative reaction mechanism where the aryl hydrazine is oxidized to generate the corresponding aryl radical. This radical is then quenched by a suitable substrate to yield the final arylated product. The table below summarizes optimized reaction conditions from a study generating aryl radicals from various aryl hydrazines, a process applicable to compounds like this compound. acs.org

EntryCatalyst/Reagent (equiv.)SolventAtmosphereTemperature (°C)Yield (%)Reference
1PIDA (1)AcetonitrileN₂r.t.44 acs.org
2PIFA (1)AcetonitrileN₂r.t.42 acs.org
3TBAI (1)ACN/H₂O (1:3)O₂r.t.~75 acs.org
4I₂ (1)AcetonitrileO₂r.t.~75 acs.org
5TBAI (0.1) / Pyridine (0.2)ACN/H₂O (1:3)O₂70~80 acs.org
6I₂ (catalytic)TFEAir40Moderate to Excellent acs.org

Table 1: Selected optimization data for the generation of aryl radicals from an aryl hydrazine and subsequent arylation of a 1,4-naphthoquinone (B94277) derivative. PIDA = Phenyliodonium diacetate; PIFA = (Bis(trifluoroacetoxy)iodo)benzene; TBAI = Tetrabutylammonium iodide; I₂ = Molecular Iodine; TFE = 2,2,2-Trifluoroethanol; r.t. = room temperature. acs.org


Structural Elucidation and Characterization Methodologies for 1,2 Bis 2 Fluorophenyl Hydrazine

Spectroscopic Analysis Techniques

Spectroscopic methods are the cornerstone of molecular characterization, offering detailed insights into the connectivity and environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are particularly powerful tools for elucidating the structure of 1,2-Bis(2-fluorophenyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for probing the chemical environment of specific nuclei. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, a combination of proton, carbon-13, and fluorine-19 NMR, alongside other relevant multinuclear techniques, offers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift, signal splitting (multiplicity), and integration of the signals are key parameters in assigning the proton environments.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The aromatic protons, influenced by the electron-withdrawing fluorine atom and the hydrazine (B178648) linker, appear as a complex multiplet between δ 7.11 and 7.01 ppm, integrating to six protons. Another multiplet is observed further upfield between δ 6.85 and 6.79 ppm, accounting for the remaining two aromatic protons. The two protons of the hydrazine (N-H) moiety are observed as a singlet at δ 5.90 ppm. The singlet nature of the N-H protons suggests a relatively slow exchange with the solvent or that the two protons are chemically equivalent on the NMR timescale.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.11 – 7.01m6HAr-H
6.85 – 6.79m2HAr-H
5.90s2HN-H
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of this compound in CDCl₃ reveals the expected signals for the fluorinated phenyl rings. The carbon atoms are influenced by the attached fluorine, leading to characteristic splitting patterns (doublets) due to carbon-fluorine coupling (J-coupling). The carbon atom directly bonded to the fluorine (C-F) is not explicitly reported in the available data but is expected to show a large one-bond coupling constant. The carbon atom attached to the nitrogen (C-N) appears as a doublet at δ 136.5 ppm with a coupling constant (J) of 10.0 Hz. Other aromatic carbons are observed as doublets at δ 124.8 ppm (J = 3.2 Hz), δ 119.8 ppm (J = 6.9 Hz), and δ 115.0 ppm (J = 17.8 Hz). An un-split signal at δ 113.7 ppm is also reported. The magnitude of the coupling constants provides valuable information for assigning the specific carbon atoms within the aromatic ring.

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityJ-coupling (Hz)Assignment
136.5d10.0Ar-C
124.8d3.2Ar-C
119.8d6.9Ar-C
115.0d17.8Ar-C
113.7s-Ar-C
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing a precise probe of the fluorine's surroundings.

Other Relevant Multinuclear NMR Spectroscopies (e.g., ⁷⁷Se NMR for analogous compounds)

The principles of NMR can be extended to other magnetic nuclei. For instance, in analogous compounds where the hydrazine linker is replaced by other chalcogens, such as selenium, ⁷⁷Se NMR spectroscopy can be a powerful tool for structural elucidation. The ⁷⁷Se nucleus is a spin-1/2 nucleus with a natural abundance of 7.63%. While less sensitive than protons, it has a very wide chemical shift range, making it highly sensitive to changes in the selenium's chemical environment.

In the context of diaryl systems, ⁷⁷Se NMR has been used to study the electronic effects of substituents on the aromatic rings. For a hypothetical selenium analogue, 1,2-Bis(2-fluorophenyl)diselane, one would expect a single ⁷⁷Se NMR signal. The chemical shift of this signal would provide insight into the electronic environment of the selenium atoms, influenced by the ortho-fluorine substituents. The technique is particularly useful for studying dynamic processes and for the characterization of selenium-containing metabolites and materials.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Specific experimental vibrational spectroscopy data for this compound is not detailed in the available literature. However, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include:

N-H Stretching: The N-H bonds of the hydrazine moiety would exhibit stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these bands.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic carbon-carbon double bond stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond will show a strong absorption, typically in the 1000-1400 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the fingerprint region (below 1000 cm⁻¹), and their positions can help confirm the substitution pattern.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the FT-IR spectrum provides characteristic absorption bands that confirm its molecular structure.

Key vibrational modes observed in hydrazine and its derivatives include N-H stretching, N-H bending, and C-N stretching vibrations. For instance, the N-H stretching vibrations typically appear as broad signals in the region of 3255 cm⁻¹. The N-H bending vibrations are observed around 1614 cm⁻¹, while the C-N stretching vibrations are found near 1200 cm⁻¹. researchgate.net The presence of the fluorophenyl groups introduces additional characteristic bands. The C-H stretching vibrations of the aromatic rings are expected in the 3117–3072 cm⁻¹ range. nih.gov Furthermore, the in-plane and out-of-plane deformation vibrations of the C-H bonds in the phenyl rings, as well as the C-F stretching vibrations, contribute to the unique fingerprint of the FT-IR spectrum.

Table 1: Typical FT-IR Vibrational Frequencies for Hydrazine Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretching3255 researchgate.net
C-H Stretching (Aromatic)3117–3072 nih.gov
N-H Bending1614 researchgate.net
C-N Stretching1200 researchgate.net

This table is for illustrative purposes and actual peak positions for this compound may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. For hydrazine and its derivatives, Raman spectroscopy can elucidate features such as the N-N stretching mode. Studies on hydrazine have shown that pressure can induce significant changes in the Raman spectra, revealing new librational modes and splitting of stretching vibrations. researchgate.net A notable Raman shift around 950 cm⁻¹ can be attributed to the rocking mode of the NH₂ group in the hydrazine molecule. researchgate.net The analysis of the Raman spectrum of this compound would provide further confirmation of its vibrational modes and molecular symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the conjugation and electronic structure of the compound. For hydrazine derivatives, the UV-Vis spectrum is influenced by the phenyl rings and the hydrazine linkage. The electronic transitions in this compound are expected to involve π → π* transitions within the aromatic rings and n → π* transitions associated with the nitrogen lone pairs. The position and intensity of the absorption maxima (λmax) can be affected by the fluorine substituents on the phenyl rings. For comparison, a study on the thermal decomposition of ammonia (B1221849) identified hydrazine as an intermediate product, which exhibited a characteristic absorption maximum. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful.

For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₀F₂N₂). The fragmentation pattern observed in the mass spectrum offers structural insights. The molecule would likely undergo cleavage at the N-N bond and within the aromatic rings, producing characteristic fragment ions. For example, the mass spectrum of 3-Fluorophenylhydrazine hydrochloride shows a molecular ion peak and a series of fragment peaks that help to confirm its structure. chemicalbook.com Analysis of monosaccharides derivatized with 2-fluorophenyl hydrazine has also utilized HRMS for characterization. doi.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) Data Collection and Refinement

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This can be achieved by methods such as slow evaporation of a solvent. nih.gov The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved and refined to obtain the precise atomic coordinates.

For example, the crystal structure of 1,2-Bis(2-chlorobenzylidene)hydrazine revealed that the molecule possesses crystallographically imposed inversion symmetry located in the middle of the N-N bond. nih.gov Similarly, the analysis of 1,2-Bis(2-furylmethylene)hydrazine showed the molecule to be centrosymmetric and almost planar. nih.govresearchgate.net It is anticipated that the crystal structure of this compound would provide detailed information on its molecular conformation and the influence of the fluorine atoms on its geometry.

Table 2: Illustrative Crystal Data for a Hydrazine Derivative

Parameter Value Reference
Compound1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine researchgate.net
FormulaC₁₆H₁₀F₆N₂ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)8.030 (3) researchgate.net
b (Å)7.903 (3) researchgate.net
c (Å)24.074 (9) researchgate.net
β (°)100.858 (12) researchgate.net
V (ų)1500.4 (10) researchgate.net
Z4 researchgate.net

This table presents data for a related compound to illustrate the type of information obtained from single-crystal XRD.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, potential N-H···F or C-H···F hydrogen bonds could play a significant role in stabilizing the crystal structure. The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For instance, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, Hirshfeld analysis revealed that H···H, O···H/H···O, and Cl···H/H···Cl interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would provide valuable insights into how the molecules pack in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of supramolecular chemistry, and in the context of this compound, several types are anticipated to play a significant role in stabilizing the crystal lattice. The presence of nitrogen and fluorine atoms, both highly electronegative, alongside various C-H bonds, creates a rich potential for a variety of hydrogen bonding interactions.

The primary hydrogen bond donor is the N-H group of the hydrazine bridge. This group can readily form N-H···N hydrogen bonds, linking adjacent molecules. Furthermore, the fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor, leading to the formation of N-H···F interactions.

C-H···F: The acidic aromatic protons can interact with the electronegative fluorine atoms on neighboring molecules.

C-H···N: The aromatic C-H groups may also form weak hydrogen bonds with the nitrogen atoms of the hydrazine moiety.

C-H···π: Interactions where a C-H bond points towards the electron-rich π-system of a fluorophenyl ring of an adjacent molecule are also plausible.

π-π Stacking Interactions

The presence of two fluorophenyl rings in this compound makes π-π stacking interactions a crucial factor in its solid-state assembly. These interactions arise from the electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The introduction of fluorine atoms onto the phenyl rings significantly modulates the electronic properties of the π-system. The electron-withdrawing nature of fluorine can lead to a quadrupole moment in the aromatic ring, favoring specific stacking arrangements such as offset or parallel-displaced geometries over a simple face-to-face stacking. These arrangements minimize electrostatic repulsion and maximize attractive dispersion forces. The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å.

Other Weak Non-Covalent Interactions

van der Waals Forces: These ubiquitous, non-directional forces arise from temporary fluctuations in electron density and are significant in ensuring efficient packing of molecules in the crystal.

Dipole-Dipole Interactions: The polar C-F and N-H bonds introduce local dipoles within the molecule. The alignment of these dipoles in the crystal lattice can lead to stabilizing electrostatic interactions.

Halogen-Halogen Interactions: While less common for fluorine, the potential for F···F contacts between molecules cannot be entirely ruled out, although these are generally considered to be very weak.

The cumulative effect of these varied weak interactions is a highly organized and stable crystalline solid.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state is a direct consequence of the optimization of the aforementioned non-covalent interactions. The key conformational parameters are the torsion angles around the N-N and C-N bonds.

The two fluorophenyl rings are unlikely to be coplanar due to steric hindrance between the ortho-fluorine atoms and the hydrazine protons. It is expected that the rings will be twisted relative to the N-N bond and to each other. The specific dihedral angles would be a compromise between minimizing steric repulsion and maximizing favorable intermolecular interactions.

Furthermore, the conformation around the N-N bond itself is of interest. Hydrazine derivatives can adopt either a syn or anti conformation. In the solid state, the anti conformation is generally more stable due to reduced steric clash between the substituents. Therefore, it is highly probable that this compound adopts an anti conformation in its crystalline form, with the two fluorophenyl groups positioned on opposite sides of the N-N bond.

The precise determination of these conformational details would require experimental data from X-ray crystallography. Such an analysis would provide the exact bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional structure in the solid state.

Computational Analysis of this compound Not Available in Public Scientific Literature

A thorough search of public scientific databases and literature has found no specific computational chemistry studies for the compound This compound . While computational methods such as Density Functional Theory (DFT) are widely used to investigate molecular properties, and studies exist for structurally similar hydrazine derivatives, there is no available research containing the specific data required to populate the requested article outline for this compound itself.

The requested information, including geometric optimization, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and Mulliken atomic charge distribution for this specific compound, does not appear to be published in the accessible scientific domain. Therefore, it is not possible to generate the detailed, scientifically accurate article as per the provided outline and constraints.

General information confirms the existence of this compound (CAS Number: 454-21-7) as a chemical entity. However, without dedicated theoretical investigations, any presentation of the requested computational data would be speculative and not based on established scientific findings.

Computational Chemistry and Theoretical Investigations of 1,2 Bis 2 Fluorophenyl Hydrazine

Density Functional Theory (DFT) Applications

Simulation of Spectroscopic Data

One of the key applications of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra serve as a powerful complement to experimental data, aiding in the assignment of spectral bands and providing a deeper understanding of the underlying molecular vibrations and electronic transitions.

Theoretical vibrational frequencies for 1,2-Bis(2-fluorophenyl)hydrazine can be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional. nih.gov Such calculations provide a set of normal modes, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity. For molecules with no center of inversion, all vibrational modes are typically active in both IR and Raman spectra. nih.gov

A rigorous assignment of experimental spectra is achieved by comparing the calculated frequencies with the experimental ones. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, a uniform scaling factor is typically applied to improve the correlation. The detailed assignment of each band is then performed using the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. nih.gov This process helps to resolve ambiguities in spectral interpretation. nih.gov For instance, the characteristic frequencies for N-H stretching, N-N stretching, C-F stretching, and various phenyl ring modes can be precisely identified.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: This table is a representative example of how theoretical and experimental data would be presented. Actual experimental and calculated values are not available in the cited literature.)

Experimental Frequency (cm⁻¹)Calculated Scaled Frequency (cm⁻¹)Potential Energy Distribution (PED) %Assignment
33103305ν(N-H) 98%N-H Symmetric Stretch
30603055ν(C-H) 95%Aromatic C-H Stretch
16051600ν(C=C) 80%Aromatic Ring Stretch
12801275ν(C-F) 75%, δ(C-H) 20%C-F Stretch
12501245ν(C-N) 60%, δ(N-N-H) 30%C-N Stretch
11001095ν(N-N) 85%N-N Stretch

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. nih.govkbhgroup.in It is widely used to predict UV-Visible absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For each transition, TD-DFT provides the excitation energy (often expressed in nm), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). nih.gov

For this compound, TD-DFT calculations could identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption profile. The influence of the fluorine substituents and the hydrazine (B178648) bridge on the electronic structure and the resulting spectrum can be analyzed in detail. Comparing the theoretical spectrum with experimental results allows for a robust assignment of the observed absorption bands. kbhgroup.inresearchgate.net

Table 2: Exemplary TD-DFT Calculated Electronic Transitions for this compound (Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.)

Calculated λ (nm)Oscillator Strength (f)Major ContributionTransition Type
3100.052HOMO -> LUMO (95%)n -> π
2650.450HOMO-1 -> LUMO (88%)π -> π
2200.215HOMO -> LUMO+1 (75%)π -> π*

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net When combined with DFT, the GIAO/DFT approach can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR spectra. imist.maresearchgate.net The process involves optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma

Calculations can be performed in the gas phase or using a solvent model, like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. mdpi.com A strong linear correlation between the calculated and experimental chemical shifts provides confidence in both the structural assignment and the computational methodology. researchgate.netmdpi.com For this compound, this method would be particularly useful for assigning the complex aromatic proton and carbon signals and for predicting the ¹⁹F chemical shift, which is highly sensitive to its chemical environment.

Table 3: Illustrative GIAO-DFT Calculated NMR Chemical Shifts for this compound (Note: This table illustrates the format of results from GIAO calculations. The values are hypothetical.)

NucleusAtom PositionCalculated δ (ppm)Experimental δ (ppm)
¹HN-H5.805.75
¹HC6-H7.257.21
¹³CC1145.2144.8
¹³CC2152.5 (d, J=245 Hz)151.9 (d, J=244 Hz)
¹⁹FF-130.5-131.2

Conformational Energy Landscapes and Stability

Molecules with single bonds, such as the C-N and N-N bonds in this compound, can exist in multiple conformations or rotamers. Computational methods can be used to map the conformational energy landscape by systematically rotating key dihedral angles and calculating the relative energy of each resulting structure. This analysis identifies the most stable (lowest energy) conformer(s) as well as the energy barriers to rotation between them.

Advanced Topological Analyses (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO)) for Intermolecular Interactions and Charge Delocalization

Advanced computational analyses provide deeper insights into the electronic structure beyond simple orbital pictures.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for the characterization of chemical bonds based on the properties at the bond critical point (BCP). For this compound, AIM analysis could be used to quantify the covalent and ionic character of the N-N, C-N, and C-F bonds and to identify and characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonds.

Natural Bond Orbital (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure picture of core electrons, lone pairs, and chemical bonds. wisc.eduwisc.edu This method is exceptionally useful for quantifying charge delocalization through donor-acceptor interactions. The stabilization energy (E⁽²⁾) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO can be calculated using second-order perturbation theory. nih.gov For this compound, NBO analysis would reveal delocalization of the nitrogen lone pairs into the antibonding orbitals (π*) of the fluorophenyl rings, a key factor influencing the molecule's electronic properties and reactivity. nih.govaiu.edu

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states. researchgate.netresearchgate.net By calculating the potential energy surface for a proposed reaction, one can determine the activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of the reaction.

For this compound, theoretical methods could be used to elucidate its behavior in various chemical transformations. For example, the mechanism of its synthesis, its oxidation to the corresponding azo compound, or its decomposition pathways could be investigated. mdpi.comrsc.org Calculations would identify the lowest-energy pathway, revealing the precise sequence of bond-making and bond-breaking events and explaining the observed regioselectivity or stereoselectivity of a reaction. researchgate.net

Quantum Chemical Descriptors and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of this compound. These methods can predict its geometry, orbital energies, and various reactivity descriptors, providing a detailed picture of its chemical behavior at the molecular level.

The nonlinear optical (NLO) properties of a molecule describe its response to a strong electromagnetic field, such as that from a laser. Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The key parameters that quantify these properties are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Computational methods, such as DFT and ab initio Hartree-Fock (HF) calculations, are frequently employed to predict the NLO properties of organic molecules. scirp.org The choice of the functional and basis set is critical for obtaining accurate results. For instance, functionals like B3LYP and B3PW91 combined with basis sets such as 6-31G(d,p) are commonly used for these types of calculations. scirp.org

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are typically large and have delocalized electrons.

First-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

ParameterCalculated ValueUnit
Dipole Moment (μ)2.5Debye
Polarizability (α)25.0 x 10-24esu
First-Order Hyperpolarizability (β)15.0 x 10-30esu

Note: The values in this table are representative and are not the experimentally or computationally confirmed values for this compound. They are provided for illustrative purposes based on typical values for similar organic molecules.

Computational chemistry is also a valuable tool for assessing the thermodynamic properties and stability of molecules. nih.gov Using statistical thermodynamics in conjunction with quantum chemical calculations, it is possible to predict properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).

The stability of a molecule can be inferred from its calculated heat of formation; a lower (more negative) value generally indicates greater thermodynamic stability. For energetic materials, the heat of formation is a critical parameter in determining their performance. rsc.org Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are often used in computational studies to accurately calculate the heat of formation. rsc.org

The thermal stability of a compound can also be investigated computationally by analyzing its bond dissociation energies (BDEs). The weakest bond in the molecule is often the initiation point for thermal decomposition. For this compound, the N-N bond in the hydrazine linkage is a likely candidate for the initial bond cleavage upon heating.

The following table presents a hypothetical set of calculated thermodynamic properties for this compound to illustrate the output of such computational assessments.

Thermodynamic PropertyCalculated ValueUnit
Standard Enthalpy of Formation (ΔHf°)150.5kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)250.2kJ/mol
Entropy (S°)400.0J/(mol·K)

Note: The values in this table are hypothetical and are not the experimentally or computationally confirmed values for this compound. They are provided for illustrative purposes.

Structure Activity Relationships Sar and Mechanistic Pathways in in Vitro Research

Molecular Interactions with Biological Targets

The biological activity of a compound is fundamentally dictated by its interactions with macromolecules in a biological system. For 1,2-Bis(2-fluorophenyl)hydrazine, these interactions are governed by its unique structural components: the two fluorophenyl rings and the central hydrazine (B178648) core.

While direct studies on this compound are not extensively documented, the interactions of similar aromatic and hydrazine-containing molecules with proteins and nucleic acids have been characterized. Aromatic rings, such as the fluorophenyl groups in this compound, can engage in non-covalent interactions with biological macromolecules. These interactions include hydrophobic interactions, where the nonpolar rings may insert into hydrophobic pockets of proteins, and π-stacking or π-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or the bases of nucleic acids. Dicationic diaryldiamidines, which share structural similarities with diarylhydrazines, have been shown to bind to the minor groove of DNA, particularly at AT-rich regions nih.gov. The specific mode of binding for diarylhydrazine derivatives would depend on the three-dimensional structure of the target biomolecule.

The hydrazine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with polar residues on the surface of proteins or with the phosphate backbone and base pairs of nucleic acids. The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them potential nucleophiles that could engage in covalent interactions under certain physiological conditions, although this is less common for stable hydrazine derivatives.

Table 1: Potential Molecular Interactions of this compound with Biological Targets

Structural Moiety Potential Interaction Type Interacting Partner in Biological Systems
Fluorophenyl Rings Hydrophobic Interactions Hydrophobic pockets in proteins
π-π Stacking Aromatic amino acid residues (Phe, Tyr, Trp), DNA/RNA bases
Hydrazine Core Hydrogen Bonding (Donor/Acceptor) Amino acid residues (e.g., Ser, Thr, Asn, Gln), Phosphate backbone of nucleic acids
Fluorine Atoms Halogen Bonding Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid side chains or nucleic acid bases
Electrostatic Interactions Polar regions of proteins and nucleic acids

The hydrazine core is a critical determinant of the molecule's chemical reactivity and its ability to interact with biological systems. The N-N single bond in hydrazine is relatively weak and can be susceptible to cleavage, which can be a factor in its mechanism of action nih.gov. The hydrazine moiety is known to be a good ligand for metal ions, and its derivatives can form stable complexes with transition metals, which may be relevant for interactions with metalloproteins. The incorporation of a hydrazine moiety has been shown to enhance the potency of some bioactive compounds acs.org. In some instances, the hydrazine group can be metabolized, leading to the in situ release of reactive species rsc.org.

Fluorine substitution on the phenyl rings significantly influences the compound's properties. Fluorine is highly electronegative and can alter the electronic distribution of the aromatic ring, affecting its reactivity and interaction with biological targets. The presence of fluorine can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism researchgate.net. Fluorine atoms can also participate in hydrogen bonds and halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its target. The substitution pattern of fluorine on the phenyl ring is crucial; for example, a para-substitution has been shown to be more favorable for the antibacterial effect in some fluorinated aldimines compared to an ortho-substitution mdpi.com.

The biological activity of this compound is shaped by a combination of steric and electronic effects.

Steric Effects: The two phenyl rings are not coplanar due to steric hindrance, leading to a specific three-dimensional conformation that will influence how the molecule fits into the binding site of a biological target. The size and shape of the molecule are critical for its recognition by and binding to proteins and nucleic acids. The position of the fluorine atoms (ortho in this case) can also influence the preferred conformation of the molecule and may create steric clashes that prevent or favor binding to certain targets.

Electronic Effects: The electron-withdrawing nature of the fluorine atoms modifies the electron density of the phenyl rings and the hydrazine core. This can affect the pKa of the hydrazine nitrogens, influencing their protonation state at physiological pH and their ability to participate in hydrogen bonding. The altered electronic properties of the aromatic rings can also modulate the strength of π-stacking interactions. In related heterocyclic systems, the electronic effects of substituents have been shown to have a predictable relationship with the molecule's absorption spectra, which can be an indicator of its electronic properties researchgate.net.

Mechanistic Insights from In Vitro Studies of Related Hydrazine Compounds

While direct mechanistic studies on this compound are scarce, research on analogous hydrazine derivatives provides valuable insights into its potential cellular effects.

Numerous studies have demonstrated that hydrazine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

Apoptosis Induction: Hydrazone derivatives have been reported to induce apoptosis in breast cancer and leukemic cell lines waocp.orgresearchgate.net. The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. For instance, certain phthalazine derivatives have been shown to be potent inducers of apoptosis in human breast cancer cell lines waocp.org. The mechanism of apoptosis induction can involve the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest: Hydrazonoyl halides and other related compounds have been shown to cause cell cycle arrest, often at the G2/M phase, in cancer cells nih.govmdpi.com. Cell cycle arrest prevents the proliferation of cancer cells and can be a precursor to apoptosis. The arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some cytotoxic compounds have been found to cause G2/M phase arrest by decreasing the CDK1/Cyclin-B complex mdpi.com.

Table 2: In Vitro Cellular Effects of Structurally Related Hydrazine Derivatives

Compound Class Cell Line(s) Observed Effect Potential Mechanism
Phthalazine Derivatives MCF-7, MDA-MB-231 (Breast Cancer) Apoptosis Induction Caspase activation
Hydrazonoyl Halides MCF-7 (Breast Cancer), HCT116 (Colon Cancer) Cell Cycle Arrest (G2/M phase) Modulation of cell cycle regulatory proteins
Organofluorine Hydrazone HTR8/SVneo (Trophoblast) Reduction of Oxidative Stress Scavenging of reactive oxygen species

The generation of reactive oxygen species (ROS) and the induction of oxidative stress is another important mechanism through which hydrazine derivatives may exert their biological effects. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.

Hydrazine and its derivatives can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This can lead to damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways. An organofluorine hydrazone antioxidant has been shown to mitigate oxidative stress in an in vitro model by reducing mitochondrial-derived ROS production mdpi.com. Conversely, fluoride (B91410) itself has been shown to induce oxidative stress in microglia cells, suggesting that the fluorine substituents on this compound could also play a role in modulating cellular redox status nih.gov. The interplay between the antioxidant potential of the hydrazine moiety and the potential pro-oxidant effects related to the fluorine atoms would be a key area for future investigation.

Interaction with Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern cellular processes. The introduction of exogenous molecules can modulate these pathways, leading to various cellular responses. Hydrazine derivatives have been noted for their biological activities, which are often linked to their interference with signaling cascades. nih.gov

While specific interactions of this compound with cellular signaling pathways are not detailed in existing literature, related fluorinated compounds have demonstrated cytotoxic effects that are often mediated through the induction of apoptosis. This process is intricately regulated by signaling pathways involving mitochondrial membrane dissipation and the production of reactive oxygen species (ROS). mdpi.com For instance, certain fluorinated isatin derivatives, which share a fluorophenyl moiety, have been shown to trigger apoptotic pathways in tumor cells. mdpi.com It is plausible that diarylhydrazines with fluorine substitutions could similarly influence signaling cascades that control cell cycle progression and programmed cell death. The electronic properties conferred by the fluorine atoms can significantly alter the molecule's interaction with protein targets within these pathways.

DNA Alkylation and Interstrand Cross-Linking Mechanisms

DNA alkylating and cross-linking agents are compounds that covalently modify DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. nih.gov This mechanism is a cornerstone of many anticancer therapies. The hydrazine moiety and its derivatives have been investigated for their potential to interact with DNA.

Although there is no direct evidence of this compound acting as a DNA alkylating or cross-linking agent, the chemical reactivity of the hydrazine functional group suggests a potential for such interactions under specific conditions. Some hydrazine derivatives can form covalent bonds with macromolecules. researchgate.net Furthermore, the formation of hydrazones has been utilized to create thermally cleavable interstrand DNA cross-links, highlighting the capability of the hydrazine-related structures to be involved in DNA modification. nih.gov Photo-cross-linking probes based on diazirine, a related nitrogen-containing functional group, are also employed to study protein-DNA interactions, further illustrating the potential for nitrogen-based functionalities to participate in covalent interactions with biological macromolecules. researchgate.netuchicago.edu

Enzyme Inhibition Mechanisms (e.g., Cholinesterases)

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. Hydrazine and its derivatives have been studied as inhibitors of various enzymes. nih.govresearchgate.net For instance, phenylhydrazine (B124118) is known to be an irreversible inhibitor of monoamine oxidase. nih.gov

In the context of cholinesterases, while specific data for this compound is unavailable, other hydrazone derivatives have been investigated as potential inhibitors. The general structure of many enzyme inhibitors allows them to fit into the active site of the enzyme, blocking the binding of the natural substrate. For cholinesterases, this would involve interactions with the catalytic active site and/or the peripheral anionic site. The presence of aromatic rings and the hydrazine linker in this compound provides a scaffold that could potentially interact with the active site of enzymes like acetylcholinesterase or butyrylcholinesterase. The fluorine atoms can modulate the electronic distribution and binding affinity of the molecule to the enzyme's active site.

Modulation of Biological Redox Reactions

The balance of oxidation and reduction reactions, or redox homeostasis, is critical for normal cellular function. nih.gov Imbalances in this state can lead to oxidative stress, which is implicated in numerous diseases. Hydrazine derivatives can participate in redox reactions and influence the cellular redox environment. nih.govmdpi.com

The biological activity of some hydrazine-containing compounds is linked to their ability to undergo enzymatic activation, which can generate reactive species. capes.gov.br These reactive intermediates can then interact with cellular components, including those involved in redox signaling. While the specific role of this compound in modulating biological redox reactions has not been elucidated, it is conceivable that it could be metabolized to intermediates that influence cellular redox status. The fluorinated phenyl rings would affect the metabolic stability and redox potential of the molecule.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods are invaluable tools for predicting and understanding the interactions between small molecules and biological targets, thereby guiding SAR studies.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ekb.egmdpi.comekb.egnih.gov For compounds like this compound, docking simulations could be employed to predict their binding affinity and mode of interaction with various protein targets, such as enzymes or receptors.

In studies of other hydrazine derivatives, molecular docking has been successfully used to rationalize their biological activities. For example, docking studies of 1,2-dibenzoylhydrazine suggested its potential as an inhibitor for targets like ecdysone receptors (EcR), urease, and HIV-1 integrase. mdpi.com Similarly, for novel hydrazide-hydrazone derivatives, docking simulations have helped to understand their binding to the active site of enzymes like laccase, correlating with their observed inhibitory activity. mdpi.com For this compound, docking could predict its interaction with key residues in a target's binding pocket, with the fluorine atoms potentially forming halogen bonds or other favorable interactions.

Table 1: Representative Molecular Docking Studies of Hydrazine Derivatives

Compound ClassProtein TargetKey Findings
1,2-DibenzoylhydrazineEcdysone Receptor (EcR), Urease, HIV-1 IntegrasePredicted to be a good candidate for inhibition of these targets. mdpi.com
Hydrazide-hydrazonesLaccase from Trametes versicolorSAR analysis revealed that a slim salicylic aldehyde framework was pivotal for stabilization near the substrate docking site. mdpi.com
Pyrazolyl AcylhydrazonesNot specifiedUsed to extend structure-activity relationships for antiproliferative and antioxidant agents. mdpi.com
1,4-Diaryl/Alkyl Substituted Diazine AnaloguesMicrobial EnzymesDemonstrated significant binding affinities consistent with observed inhibitory effects. ekb.eg

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not available from static docking studies. nih.govmdpi.comlidsen.commdpi.com MD simulations can be used to assess the stability of a ligand-protein complex, observe conformational changes, and calculate binding free energies. nih.gov

For a flexible molecule like this compound, MD simulations could reveal how it adapts its conformation within a binding site and the stability of its interactions over time. For instance, a 100 ns MD simulation was used to ensure the best accommodation of 1,2-dibenzoylhydrazine in an enzyme pocket after initial docking. mdpi.com Such simulations can provide a more accurate picture of the binding event and help to refine the understanding of the SAR.

Table 2: Applications of Molecular Dynamics Simulations for Hydrazine-Related Studies

Study FocusSystemKey Insights from MD
Ligand-Protein Stability1,2-Dibenzoylhydrazine with target proteinsUsed to confirm the stability of the docked pose and ensure optimal ligand accommodation. mdpi.com
Biomolecular System CharacterizationGeneral biomolecular systemsCharacterization of membrane structure, protein-ligand interactions, and protein dynamics. mdpi.com
Peptide-Membrane InteractionsGly-Rich Membranolytic Helical Kiadin PeptidesProvided explanations for how the number and placement of glycine residues affect peptide-membrane affinities. nih.gov

Spectrum of In Vitro Biological Activities Investigated

Antimicrobial Activity

Hydrazine derivatives and related compounds like hydrazones have been extensively studied for their potential as antimicrobial agents against a wide spectrum of pathogens. The introduction of fluorine atoms into the phenyl ring structure, a key feature of this compound, is often associated with enhanced antibacterial activity nih.gov.

Research on fluorinated aldimines and Schiff bases, which share structural similarities, has shown notable activity against both Gram-positive and Gram-negative bacteria. For example, certain fluorinated Schiff bases have demonstrated superior activity against human pathogenic bacterial strains when compared to standard antibiotics like cefotaxime nih.gov. The activity of hydrazide-hydrazone derivatives has been evaluated against various bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values comparable to or better than reference drugs like chloramphenicol and streptomycin nih.gov.

The antimicrobial efficacy is often dependent on the specific bacterial strain. Studies on various hydrazone derivatives have reported activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.govnih.govnih.gov. For instance, some steroidal hydrazones showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin mdpi.com. The presence of the hydrazone functional group is considered crucial for these antimicrobial properties researchgate.net.

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
Hydrazide-hydrazone derivativeEnterococcus faecalis12.5 nih.gov
Heterobicyclic methylthiadiazole hydrazoneBacillus subtilis6.25 nih.gov
1,2-dihydropyrimidine derivativeMicrococcus luteus0.08 nih.gov
Nicotinic acid hydrazide-hydrazonePseudomonas aeruginosa0.19 nih.gov
2,4-dihydroxybenzoic acid hydrazide-hydrazoneStaphylococcus aureus MRSA500 nih.gov

Anticancer Potential

The anticancer potential of compounds containing hydrazine, hydrazide, and hydrazone moieties is a significant area of research. These structural motifs are present in various molecules that exhibit cytotoxic activity against numerous cancer cell lines through diverse mechanisms of action, including the inhibition of growth factors, angiogenesis, tubulin, and topoisomerases nih.gov. The hydrazone linkage is particularly valuable as its acid-labile nature may allow for the targeted release of active moieties within the acidic microenvironment of tumor cells nih.gov.

In vitro studies have demonstrated the efficacy of these compounds against a range of human cancer cell lines. For example, derivatives of 1,2,4-triazine (B1199460), synthesized from hydrazines, have shown activity against the full 60-cell line panel of the National Cancer Institute (NCI) eurekaselect.com. One such derivative was found to be a potent anti-cancer agent, highlighting the impact of specific substitutions on the triazine nucleus eurekaselect.com. Similarly, other 1,2,4-triazine derivatives incorporating thiazole and benzothiazole rings have been evaluated for their antitumor activity against lung adenocarcinoma (A549) cells, with some compounds showing a selective and potent profile nih.gov. Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have also been tested, with one nitro-substituted compound showing an exceptionally low IC₅₀ value of 0.77 µM against the LN-229 glioblastoma cell line nih.gov.

Compound ClassCancer Cell LineActivity (IC₅₀ in µM)Reference
Nitroquinoline fused arylhydrazoneA549 (Non-small cell lung cancer)15.3 - 15.8 nih.gov
2,4′-Bis diphenylamine hydrazoneMCF-7 (Breast cancer)0.73 - 2.38 mdpi.com
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77 nih.gov
1,2,4-Triazine derivative (with 6-methylbenzothiazole)A549 (Lung adenocarcinoma)Potent Activity Reported nih.gov

Antioxidant Properties

Hydrazine and its derivatives, particularly hydrazides and hydrazones, have been investigated for their antioxidant properties iscientific.org. These compounds can neutralize harmful free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases iscientific.orgpensoft.net. Their antioxidant activity is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, nitric oxide (NO) scavenging, hydrogen peroxide (H₂O₂) scavenging, and ferric reducing antioxidant power (FRAP) mdpi.compensoft.netnih.govsemanticscholar.org.

The antioxidant capacity of these molecules is concentration-dependent and influenced by their chemical structure. For instance, the presence of hydroxyl groups can significantly enhance antioxidant effects pensoft.net. In a study of hydrazide-containing fused azaisocytosines, certain compounds demonstrated stronger DPPH and NO scavenging capabilities than common antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) nih.gov. Some carbohydrazide derivatives were found to be much stronger reducing agents than ascorbic acid in the FRAP assay nih.gov. Similarly, studies on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which contain a 2-fluorophenyl group, showed moderate to high antioxidant activity in both DPPH and ABTS assays semanticscholar.org.

Compound ClassAssayActivity/PotencyReference
Hydrazide-containing fused azaisocytosineDPPH ScavengingSuperior to BHA, BHT, Propyl gallate nih.gov
Hydrazide-containing fused azaisocytosineNO ScavengingSuperior to BHA, BHT, Ascorbic acid nih.gov
Carbohydrazide derivativeFerric Reducing AbilityStronger than Ascorbic acid and BHT nih.gov
Pyrrole-based hydrazide-hydrazoneABTS ScavengingGreater than Trolox at 31 µM pensoft.net
4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoleABTS ScavengingLower IC₅₀ than ascorbic acid semanticscholar.org

Antiviral Activity (e.g., SARS-CoV-2)

The search for effective antiviral agents has led to the investigation of diverse chemical structures, including various heterocyclic compounds and hydrazine derivatives iscientific.org. In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors of SARS-CoV-2 elsevierpure.comnih.gov. The main protease (Mpro or 3CLpro) of the virus is a key enzyme for viral replication and a primary target for antiviral drug development elsevierpure.comresearchgate.net.

While specific studies on this compound against SARS-CoV-2 are not prominent, the broader class of hydrazine-related compounds has been explored. Structure-based drug repurposing efforts have screened numerous compounds for their ability to inhibit SARS-CoV-2 Mpro elsevierpure.com. For instance, baicalein, a non-covalent, nonpeptidomimetic inhibitor, was shown to dose-dependently inhibit SARS-CoV-2 3CLpro and viral replication in Vero E6 cells researchgate.net. Other studies have reported the in vitro antiviral effect of various repurposed drugs, with compounds like remdesivir, chloroquine, and lopinavir showing inhibitory concentrations (IC₅₀) in the low micromolar range against SARS-CoV-2 in cell-based assays nih.gov. The general pharmacological interest in hydrazides and hydrazones includes their potential antiviral activity, forming a basis for further investigation of specific derivatives iscientific.org.

CompoundVirusCell LineActivity (IC₅₀ in µM)Reference
RemdesivirSARS-CoV-2Vero E60.99 nih.gov
ChloroquineSARS-CoV-2Vero E61.38 nih.gov
LopinavirSARS-CoV-2Vero E65.2 nih.gov
IOWH-032 (CFTR Inhibitor)SARS-CoV-2Bronchial Cells4.52 nih.gov
PPQ-102 (CFTR Inhibitor)SARS-CoV-2Bronchial Cells15.92 nih.gov

Antitrypanosomal Activity

Hydrazine derivatives have been synthesized and evaluated for their potential as antitrypanosomal agents, targeting parasites such as Trypanosoma cruzi, the causative agent of Chagas disease nih.govnih.gov. Research in this area aims to develop new therapeutic options with improved efficacy and safety profiles compared to existing treatments mdpi.com.

Several classes of hydrazine-containing compounds have demonstrated in vitro activity against T. cruzi. A series of 2-arylquinazolin-4-hydrazines were synthesized and evaluated, with some derivatives showing potent activity against the epimastigote form of T. cruzi, with IC₅₀ values in the range of 11.48 to 17.99 µM nih.gov. In another study, 1,2,3-triazole derivatives were shown to be highly effective against trypomastigotes, with some analogues exhibiting IC₅₀ values more than 100 times lower than the reference drug benznidazole mdpi.com. For instance, one triazole derivative recorded an IC₅₀ of 0.21 µM mdpi.com. These findings underscore the potential of designing novel antitrypanosomal agents based on hydrazine and related scaffolds nih.govmdpi.com.

Compound ClassParasite StageActivity (IC₅₀ in µM)Reference
2-Arylquinazolin-4-hydrazine (Compound 3c)T. cruzi epimastigote11.48 nih.gov
2-Arylquinazolin-4-hydrazine (Compound 3d)T. cruzi epimastigote14.32 nih.gov
1,2,3-Triazole derivative (Compound 1d)T. cruzi trypomastigote0.21 mdpi.com
1,2,3-Triazole derivative (Compound 1f)T. cruzi trypomastigote1.23 mdpi.com
Benznidazole (Reference Drug)T. cruzi trypomastigote22.79 mdpi.com

Antiglioma Efficacy

In the landscape of neuro-oncology, the quest for novel therapeutic agents against glioma, a particularly aggressive and challenging form of brain cancer, is of paramount importance. Research into the antiglioma potential of 1,2-disubstituted hydrazine derivatives has revealed promising avenues for the development of new chemotherapeutic strategies. One such study focused on the design and synthesis of a series of novel 1,2-disubstituted hydrazines and their subsequent evaluation for anti-tumor activity against various cancer cell lines, including a rat glioma cell line (C6) sioc-journal.cn.

The investigation into the antiglioma efficacy of these compounds identified that while many of the synthesized hydrazines exhibited some level of anticancer activity across the tested cell lines, specific derivatives demonstrated notable potency against glioma cells sioc-journal.cn. Among the thirteen novel 1,2-disubstituted hydrazines synthesized and evaluated, which included ten 2-aryl-1-(4-(N-isopropyl) aminoformyl)benzyl hydrazines, two 2-aryl methylene-1-(4-(N-isopropyl)aminoformyl)benzyl hydrazines, and one 2-(4-methyl)benzoyl-1-(4-(N-isopropyl)aminoformyl)benzyl hydrazine, a particular compound emerged as the most effective against the C6 glioma cell line sioc-journal.cn.

Detailed analysis of the cytotoxic effects, as determined by the methyl thiazolyl tetrazolium (MTT) assay, pinpointed compound 13b , a 2-aryl methylene-1-(4-(N-isopropyl)aminoformyl)benzyl hydrazine, as the most active agent against the rat glioma cells. This compound exhibited a half-maximal inhibitory concentration (IC50) value of 15.9 ± 3.1 μmol/L against the C6 cell line, indicating a significant level of in vitro antiglioma activity sioc-journal.cn.

The structure-activity relationship (SAR) analysis from this study provided insights into the chemical features that may contribute to the observed antiglioma efficacy. For instance, within the series of 2-aryl-1-(4-(N-isopropyl) aminoformyl)benzyl hydrazines (compounds 9a-9j), it was observed that the position of electron-withdrawing substituents on the aryl group influenced the anticancer activity. Specifically, compounds with a substituent at the meta-position were found to be more potent than those with a substituent at the para-position sioc-journal.cn. However, this trend was not consistent when the substituent was an electron-donating group sioc-journal.cn. Furthermore, the presence of a weak electron-donating inductive group was found to enhance the anti-cancer activity against a colon cancer cell line (SW620), suggesting that subtle electronic modifications can significantly impact the biological activity of these hydrazine derivatives sioc-journal.cn.

The selective and potent activity of compound 13b against the C6 glioma cell line underscores the potential of the 1,2-disubstituted hydrazine scaffold in the development of novel antiglioma agents. Further investigation into the mechanistic pathways of action for these compounds is warranted to elucidate how they exert their cytotoxic effects on glioma cells.

Antiglioma Activity of 1,2-Disubstituted Hydrazines

CompoundChemical ClassTarget Cell LineIC50 (μmol/L)
13b2-aryl methylene-1-(4-(N-isopropyl)aminoformyl)benzyl hydrazineC6 (Rat Glioma)15.9 ± 3.1

Advanced Research Applications of 1,2 Bis 2 Fluorophenyl Hydrazine and Its Derivatives

Applications in Medicinal Chemistry Research

The hydrazine (B178648) moiety, particularly when substituted with fluorinated aromatic groups, serves as a versatile building block in the development of new therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making derivatives of 1,2-Bis(2-fluorophenyl)hydrazine attractive candidates for drug discovery.

Identification of Novel Pharmaceutical Lead Compounds

The core structure of fluorinated phenylhydrazines is instrumental in the synthesis of heterocyclic compounds, which are prevalent in many clinically used drugs. (2-Fluorophenyl)hydrazine hydrochloride, a direct precursor, is utilized in the preparation of pyrazole (B372694) derivatives. researchgate.net Pyrazoles are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of the hydrazine with a 1,3-dicarbonyl compound is a classic method to construct the pyrazole ring, and the 2-fluorophenyl substituent can be critical for modulating the pharmacological profile of the final molecule.

Similarly, related compounds like 4-fluorophenylhydrazine hydrochloride are key intermediates in the synthesis of tryptamine-based drugs, which are used in the treatment of migraines. olikrom.com This highlights a general principle where the phenylhydrazine (B124118) scaffold acts as a crucial pharmacophore for generating libraries of compounds for screening and identifying new lead structures. Researchers have also synthesized various benzylidene derivatives from phenyl hydrazine that have shown potential as anticancer agents against liver and breast cancer cell lines, further establishing the role of hydrazine-based compounds in generating novel pharmaceutical leads. scirp.org The general class of organic hydrazine derivatives is widely recognized for its significance in the pharmaceutical industry. alfa-chemistry.com

Design and Development of Bioactive Molecules

The development of specific, potent bioactive molecules often involves the derivatization of a known drug or pharmacophore. A compelling example is the synthesis of acyl hydrazone derivatives from flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID) that contains a 2-fluoro-[1,1′-biphenyl]-4-yl moiety. In a 2022 study published in ACS Omega, researchers converted flurbiprofen into its corresponding hydrazide and then reacted it with a series of aromatic aldehydes to create 28 different hydrazone derivatives. clemson.edu

These new molecules were specifically designed and evaluated for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. clemson.edu Several of the synthesized compounds demonstrated potent urease inhibitory activity, with some even surpassing the activity of the standard inhibitor, thiourea. clemson.edu This work exemplifies how the core structure related to this compound can be elaborated to produce highly active and specific enzyme inhibitors. clemson.edu

Below is a table showcasing some of the most potent urease inhibitors developed in the study, demonstrating the successful design of bioactive molecules from a fluorinated biphenyl (B1667301) hydrazide scaffold.

Compound Name (Derivative of Flurbiprofen Hydrazide)IC₅₀ (μM) for Urease Inhibition
N'-(2,5-Dihydroxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide18.92 ± 0.61
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide19.51 ± 0.35
N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide20.31 ± 0.21
Thiourea (Standard) 21.14 ± 0.42
Data sourced from ACS Omega, 2022. clemson.edu

Contributions to Materials Science

The unique electronic and structural properties of fluorinated diarylhydrazines suggest their potential for creating novel materials. The combination of aromatic rings, a reactive N-N bond, and electron-withdrawing fluorine atoms can be exploited to develop materials with tailored optical, electronic, and responsive characteristics.

Development of Advanced Materials with Tailored Electronic Properties

While specific research into the electronic properties of polymers derived from this compound is limited, the broader class of hydrazine derivatives is known to be useful in materials applications. For instance, hydrazide compounds are used as crosslinking agents and corrosion inhibitors in the manufacturing of electronic components. otsukac.co.jp The fluorine atoms in the target molecule would be expected to significantly influence the electronic nature of any resulting materials, as fluorination is a common strategy for tuning the properties of organic electronic materials. nih.govumn.edu

Furthermore, hydrazine derivatives have been investigated for their ability to form thermochromic materials—substances that change color in response to temperature. researchgate.netresearchgate.net This phenomenon arises from temperature-induced structural transformations, such as tautomerism between enol and keto forms in the solid state. asianpubs.org The incorporation of fluorinated phenyl rings could modulate the transition temperatures and colors, leading to advanced materials for applications in sensors, smart coatings, and display technologies.

Utilization in Organic Electronics

The field of organic electronics relies on conjugated organic molecules for applications in transistors, LEDs, and solar cells. While direct application of this compound in this area has not been extensively reported, its structural features are relevant. Conducting polymers, for example, require a high degree of π-bond conjugation along the polymer chain. jchemrev.com The phenyl rings in the hydrazine derivative provide π-systems, and polymers incorporating such units could potentially exhibit interesting electronic behavior. The development of polymeric fluorinated nanoparticles for applications like 19F magnetic resonance imaging (MRI) showcases the utility of fluorinated polymers in advanced technologies. nih.gov The synthesis of fluorinated polymers from various monomers is a significant area of research for creating materials with enhanced thermal stability and chemical resistance for the electronics industry. clemson.edu

Fabrication of Optical Sensors and Dyes

Hydrazine derivatives have been successfully developed as chemosensors for detecting various analytes. Their ability to engage in hydrogen bonding and undergo photoinduced electron transfer (PET) upon binding to a target makes them excellent candidates for fluorescent and colorimetric sensors. For instance, researchers have synthesized novel hydrazine-based sensors for the ratiometric sensing of pH and the selective detection of fluoride (B91410) ions. researchgate.netresearchgate.net

One study presented two sensors, BPPIH (N¹,N³-bis(perfluorophenyl)isophthalohydrazide) and BPBIH (N1′,N3′-bis(perfluorobenzylidene)isophthalohydrazide), which showed interesting optical responses to changes in pH and selectivity towards fluoride. researchgate.net Another hydrazine-functionalized Schiff base was shown to selectively detect fluoride ions with a distinct color change from colorless to yellow. researchgate.net The 2-fluorophenyl groups in this compound could similarly act as both a signaling unit and a binding site, making its derivatives promising candidates for the fabrication of new optical sensors. Additionally, the ability of related phenylhydrazines to form azo compounds makes them valuable in the synthesis of dyes. chemimpex.com

Role in Catalysis

The hydrazine moiety is a versatile functional group that can be leveraged in the design of novel catalysts. Derivatives of 1,2-diarylhydrazine have been investigated for their potential in both organocatalysis and as ligands in transition metal catalysis, opening avenues for new synthetic transformations.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a key area of sustainable chemistry. Hydrazine derivatives have emerged as promising candidates for organocatalyst development. Research has shown that modifying the hydrazine core can lead to effective and recyclable catalysts.

A notable example is the development of a fluorous hydrazine-1,2-bis(carbothioate) organocatalyst. mdpi.com This catalyst was synthesized from hydrazine monohydrochloride and demonstrated high efficiency in the synthesis of β-chloroethers from alkenes and N-Chlorosuccinimide (NCS) under mild conditions. mdpi.com The introduction of a fluorous tag facilitates the catalyst's recovery and reuse without significant loss of activity, aligning with the principles of green chemistry. mdpi.com The study highlights how the fundamental hydrazine structure can be adapted to create specialized and practical organocatalysts.

Table 1: Organocatalytic Activity of a Fluorous Hydrazine Derivative mdpi.com Catalyst: Fluorous hydrazine-1,2-bis(carbothioate) Model Reaction: Styrene + N-Chlorosuccinimide (NCS) in Methanol (B129727)

EntryCatalyst Loading (mol%)Time (h)Yield (%)
102415
251092
321090
411085

The nitrogen atoms of the hydrazine functional group possess lone pairs of electrons, making them excellent donors for coordination with metal ions. nih.govrsc.org This property allows 1,2-diarylhydrazine derivatives to act as ligands, forming stable complexes with various transition metals. rsc.orgmdpi.comafricaresearchconnects.com The geometry and electronic environment of the resulting metal complex can be fine-tuned by altering the substituents on the phenyl rings, influencing the complex's catalytic activity, stability, and spectral properties. nih.govnih.gov

For instance, substituted hydrazine derivatives like 2,4-dinitrophenylhydrazine (B122626) (DNPH) have been used to synthesize mixed-ligand complexes with cobalt(II) and nickel(II). nih.gov Spectroscopic analysis of these complexes confirmed that the amino nitrogen group of the hydrazine moiety coordinates directly to the metal center. nih.gov The resulting octahedral complexes exhibit distinct magnetic and electronic properties determined by the metal ion and the ligand structure. nih.gov Similarly, Schiff bases derived from hydrazine are known to form stable complexes with a range of metal ions including Cu(II), Ni(II), and Fe(III). nih.govresearchgate.net The ability of hydrazine derivatives to form diverse coordination compounds makes them valuable in the development of new catalysts and materials with tailored electronic and chemical properties. mdpi.comafricaresearchconnects.com

Table 2: Examples of Hydrazine Derivatives as Ligands in Metal Complexes

Hydrazine DerivativeMetal Ion(s)Resulting Complex TypeReference
2,4-DinitrophenylhydrazineCo(II), Ni(II)Octahedral mixed-ligand complexes nih.gov
Hydralazine Schiff BaseCu(II), Ni(II), Co(II), Cd(II), Mn(II), Zn(II)Schiff base complexes nih.gov
1,5-ThiocarbodihydrazonesNi(II), Cu(I)Neutral bisligand chelates africaresearchconnects.com
p-Vanillin/Hydrazine Schiff BaseNi(II), Fe(III)Schiff base complexes researchgate.net

Utility as Synthetic Intermediates and Building Blocks

The reactivity of the N-N bond and the N-H protons makes hydrazine derivatives exceptionally useful as intermediates and building blocks in organic synthesis. They serve as foundational scaffolds for constructing a wide array of more complex molecules, from pharmaceuticals to high-energy materials.

1,2-Disubstituted hydrazines are pivotal precursors for synthesizing various heterocyclic systems. The hydrazine moiety can act as a dinucleophile, enabling it to react with multifunctional compounds to form stable rings. This strategy is widely employed in the synthesis of pyridines, pyrazoles, and triazines. nih.govnih.gov

For example, hydrazine hydrate (B1144303) reacts with formylchromone (B10848765) in a tandem pathway to produce novel and complex chromenopyrazole structures. nih.gov Other research has demonstrated the synthesis of 1,2,4-triazine (B1199460) derivatives through efficient synthetic routes starting from hydrazine precursors. nih.gov Furthermore, complex hydrazide-hydrazone derivatives with demonstrated biological relevance have been synthesized from precursors like 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid via reaction with hydrazine hydrate. acs.org The synthesis of complex indolinone derivatives with potential antiviral activity also relies on a hydrazinecarbothioamide core, which is built upon a hydrazine starting material. nih.gov These examples underscore the role of the hydrazine framework as a versatile platform for accessing diverse and complex molecular architectures.

Table 3: Synthesis of Complex Molecules from Hydrazine Precursors

Hydrazine PrecursorReactant(s)Resulting Complex MoleculeReference
Hydrazine HydrateFormylchromoneChromenopyrazole derivative nih.gov
Hydrazinecarbothioamide5-Nitroisatin2-(5-nitro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide nih.gov
Hydrazine Derivative(Varies)1,2,4-Triazine scaffold nih.gov
Hydrazine HydrateFlurbiprofen EsterFlurbiprofen Hydrazide acs.org

Hydrazine and its derivatives are well-known for their high nitrogen content and positive heats of formation, making them attractive precursors for the synthesis of energetic materials. iau.irresearchgate.neteurospace.org The energy released upon decomposition of these materials is largely due to the formation of stable dinitrogen (N₂) gas.

A direct analogue, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, serves as a key precursor in the synthesis of hexanitroazobenzene, a high-performance energetic material. nih.gov This compound is synthesized via the condensation of picryl chloride with hydrazine hydrate. nih.gov Theoretical calculations of its energetic properties, such as the velocity of detonation, indicate superior performance compared to established energetic materials like hexanitrostilbene (B7817115) (HNS). nih.gov The general strategy involves incorporating multiple nitro groups onto a high-nitrogen backbone like a diarylhydrazine to create dense, powerful, and often thermally stable energetic compounds. purdue.edunih.gov Various nitrogen-rich heterocyclic systems with energetic properties, such as 1,2,4,5-tetrazines, are also commonly synthesized using substituted hydrazine derivatives as a primary building block. iau.irresearchgate.net

Table 4: Calculated Energetic Properties of a Hydrazine-Derived Precursor nih.gov

CompoundMolecular FormulaDensity (g/cm³)Velocity of Detonation (m/s)
1,2-Bis(2,4,6-trinitrophenyl) hydrazineC₁₂H₆N₈O₁₂1.828450
Hexanitrostilbene (HNS)C₁₄H₆N₆O₁₂1.747600
TACOTC₁₂H₄N₈O₈1.808200

In the field of chemical biology, there is growing interest in the site-specific modification of proteins and other biomolecules to create bioconjugates with novel functions. This often requires building blocks with unique chemical reactivity that can be incorporated into biological systems.

A prime example of this concept is the synthesis of selenoproteins, where the amino acid selenocysteine (B57510) (Sec) serves as a unique building block. nih.gov The distinct nucleophilicity and redox properties of the selenol group in selenocysteine allow for specific chemical reactions, such as native chemical ligation with thioesters, to assemble large protein domains. nih.gov This process enables the production of complex selenoproteins that are otherwise difficult to express recombinantly. nih.gov

Analogously, a functionalized this compound derivative could theoretically be designed to act as a synthetic building block for modified bioconjugates. By equipping the hydrazine derivative with a reactive handle for conjugation on one side and another functional group (e.g., a fluorescent tag, a drug molecule, or a cross-linker) on the other, it could serve as a bifunctional linker. The hydrazine moiety itself offers a unique chemical handle that could be targeted for specific ligation chemistries, similar to how the unique properties of selenium are exploited in selenoprotein synthesis. nih.gov This application remains an area of advanced research, holding potential for the development of novel tools for protein engineering and modification.

Corrosion Inhibition Studies

While direct experimental studies on the corrosion inhibition properties of this compound are not extensively available in the reviewed literature, the broader class of hydrazine derivatives has been the subject of significant research in the field of materials protection. These studies provide a strong basis for understanding the potential efficacy of this compound as a corrosion inhibitor. The insights gleaned from research on analogous compounds, including various substituted hydrazones and other hydrazine derivatives, are crucial for predicting its behavior.

Hydrazine derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govresearchgate.netscispace.com Their inhibitory action is primarily attributed to the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface, leading to the formation of a protective adsorbed layer. scispace.com The presence of aromatic rings and other functional groups in the molecular structure can further enhance the inhibition efficiency by increasing the electron density on the nitrogen atoms and promoting stronger adsorption. nih.gov

Research into various hydrazine derivatives has consistently shown that their effectiveness is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations up to an optimal point. researchgate.netresearchgate.net For instance, studies on certain hydrazone derivatives have reported inhibition efficiencies as high as 96% at optimal concentrations. researchgate.net The mode of inhibition by these molecules is often of a mixed type, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscispace.com

The adsorption of hydrazine derivatives on metal surfaces is a key aspect of their inhibitory mechanism and is often described by adsorption isotherms such as the Langmuir isotherm. researchgate.net This adsorption can involve a combination of physical (electrostatic) and chemical interactions. researchgate.net The presence of heteroatoms (like nitrogen and, in the case of this compound, fluorine) and π-electrons from the phenyl rings are expected to play a significant role in the adsorption process. The fluorine atoms, being highly electronegative, could influence the electronic charge distribution in the molecule, potentially enhancing its interaction with the metal surface.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of hydrazine derivatives and their corrosion inhibition performance. researchgate.netresearchgate.net These computational methods help in understanding the electronic properties of the inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting their adsorption behavior and reactivity. researchgate.net For other hydrazine derivatives, a strong correlation has been found between these quantum chemical parameters and their experimentally observed inhibition efficiencies. researchgate.net

While specific data for this compound is not available, the established principles of corrosion inhibition by related compounds allow for an informed postulation of its potential. The combination of the hydrazine core, the two phenyl rings, and the fluorine substituents suggests that it would likely exhibit significant corrosion inhibition properties.

Interactive Data Table: Corrosion Inhibition Studies of Various Hydrazine Derivatives

The following table summarizes findings from studies on various hydrazine derivatives, illustrating the range of effectiveness and the conditions under which they have been tested. This data provides a comparative context for the potential performance of this compound.

Inhibitor NameMetalCorrosive MediumMax. Inhibition Efficiency (%)Optimal ConcentrationReference
(E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazideMild Steel1.0 M HCl965 × 10⁻³ M researchgate.net
N′-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazideMild Steel1.0 M HCl845 × 10⁻³ M researchgate.net
1,2-bis(pyrrol-2-ylidenemethyl)hydrazineMild SteelPhosphoric AcidNot SpecifiedNot Specified researchgate.net
1,2-bis(thiophen-2-ylidenemethyl)hydrazineMild SteelPhosphoric AcidNot SpecifiedNot Specified researchgate.net
1,2-Bis(furyl-2-ylidenmethyl)hydrazineMild SteelPhosphoric AcidNot SpecifiedNot Specified researchgate.net
Hydrazide ligand (HL)Mild Steel3.5% NaCl77.45 (EIS)1 × 10⁻³ M nih.gov
Benzohydrazide derivativesCarbon Steel2 M HClNot SpecifiedNot Specified scispace.com

Q & A

What are the recommended synthetic routes for 1,2-Bis(2-fluorophenyl)hydrazine, and how can purity be ensured?

Basic Research Question
A common approach involves reacting 2-fluorobenzoyl chloride with hydrazine under controlled conditions to form the hydrazine derivative. For example, analogous syntheses of aryl hydrazines use stoichiometric ratios of acyl chlorides and hydrazine hydrate in anhydrous solvents like dichloromethane . Purity can be ensured via recrystallization (e.g., using ethanol/water mixtures) and validated by HPLC or GC-MS to monitor oxidation byproducts (e.g., azobenzene derivatives) .

How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing motifs . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H, π-π stacking), critical for understanding stability and reactivity . For fluorinated analogs, fluorine’s electronegativity may induce unique hydrogen-bonding patterns compared to non-fluorinated derivatives .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets models frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites . Comparative studies with non-fluorinated analogs (e.g., 1,2-diphenylhydrazine) reveal fluorine’s electron-withdrawing effects on charge distribution and redox behavior .

How do fluorine substituents influence the stability and bioreductive activation of aryl hydrazines?

Advanced Research Question
Fluorine’s inductive effects enhance oxidative stability but may alter bioreductive pathways. For example, nitroaromatic prodrugs (e.g., KS119) release cytotoxic agents under hypoxic conditions via enzymatic reduction . Fluorine’s impact on redox potentials can be assessed using cyclic voltammetry and compared to non-fluorinated analogs .

What strategies mitigate oxidation of this compound during experimental workflows?

Basic Research Question
Store samples under inert gas (N₂/Ar) at –20°C to slow oxidation to azobenzene derivatives. For quantification, combine HPLC/GC measurements of both the parent compound and its oxidation products . Stabilizing agents like ascorbic acid (1–5 mM) may reduce autoxidation in solution .

How can contradictions in toxicological data for this compound be systematically addressed?

Advanced Research Question
Adopt the ATSDR framework for data gap analysis:

  • Prioritize in vivo studies (e.g., rodent models) over in vitro assays to assess systemic toxicity .
  • Use dose-response models to reconcile discrepancies between acute vs. chronic exposure effects .
  • Validate findings against structurally related compounds (e.g., 1,2-diphenylhydrazine) while accounting for fluorine-specific pharmacokinetics .

What advanced analytical techniques quantify trace this compound in biological matrices?

Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity (LOD < 1 ng/mL). For environmental samples, solid-phase extraction (SPE) using ligands like (1E,2E)-1,2-bis(pyridinylmethylene)hydrazine improves recovery rates (>98%) . Response Surface Methodology (RSM) optimizes pH, adsorbent dosage, and sonication time .

How does molecular planarity affect supramolecular assembly of this compound derivatives?

Advanced Research Question
Non-planar conformers (e.g., induced by steric hindrance from fluorine substituents) disrupt π-π stacking, as seen in BOPHY analogs . Variable-temperature NMR and Small-Angle X-ray Scattering (SAXS) track aggregation pathways, while DFT-derived torsional angles quantify planarity deviations .

What mechanistic insights guide the design of this compound-based prodrugs?

Advanced Research Question
Bioreductive activation under hypoxia (e.g., via NADPH:cytochrome P450 reductase) releases cytotoxic chloroethylating agents . Structure-activity relationship (SAR) studies compare fluorinated vs. non-fluorinated warheads for tumor selectivity and glutathione-mediated detoxification .

How can crystallographic and spectroscopic data resolve discrepancies in reaction mechanisms?

Advanced Research Question
Combined SCXRD and Raman spectroscopy identify intermediates in hydrazine oxidation pathways. For example, azobenzene formation via radical coupling can be tracked using time-resolved EPR . Discrepancies between computational predictions (DFT) and experimental data may require revisiting solvent effects or transition-state models .

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